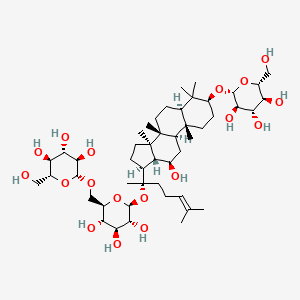

Gypenoside XVII

作用机制

绞股蓝皂苷S 通过多种分子靶点和途径发挥其作用。 它可以激活雌激素受体,这可能有助于其植物雌激素作用 . 此外,它还调节参与炎症、氧化应激和细胞增殖的各种信号通路 .

生化分析

Biochemical Properties

Gypenoside XVII plays a crucial role in biochemical reactions, particularly in the context of anti-inflammatory and neuroprotective activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is produced via the enzymatic transformation of ginsenoside Rb1 by β-glucosidase, which hydrolyzes the outer glucose moiety linked to the C-3 position in ginsenoside Rb1 . This interaction highlights the importance of β-glucosidase in the biotransformation process. Additionally, this compound has been shown to inhibit the generation of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, indicating its interaction with inflammatory mediators .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to protect against cerebral ischemia/reperfusion injury by regulating mitochondrial autophagy through the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways . This regulation helps maintain mitochondrial function and cellular homeostasis. Furthermore, this compound has demonstrated neuroprotective effects by reducing synaptic glutamate release and protecting against excitotoxic injury in rat cortical nerve terminals . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It has been shown to inhibit the activation of the complement C3a receptor and the downstream STAT3 signaling pathway, thereby reducing the expression of pro-inflammatory cytokines . Additionally, this compound regulates mitochondrial autophagy by activating the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways . These interactions highlight the compound’s ability to modulate enzyme activity, gene expression, and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy in both in vitro and in vivo models. For example, in a rat model of cerebral ischemia/reperfusion injury, this compound significantly improved mitochondrial metabolic functions and suppressed cerebral ischemic injury over time . These findings indicate that this compound has long-term effects on cellular function and remains stable under experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study investigating its antidepressant-like effects, this compound was administered to mice at various doses (1, 2.5, 5, and 10 mg/kg). The results showed that this compound significantly attenuated depression-like behaviors and alleviated acute stress-induced hyperactivity of serum corticosterone levels . Additionally, higher doses of this compound were found to enhance its neuroprotective effects, although potential toxic or adverse effects at very high doses were not extensively reported.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biotransformation from ginsenoside Rb1. The metabolic pathway involves the conversion of ginsenoside Rb1 to this compound via the action of β-glucosidase . This pathway highlights the role of specific enzymes in the metabolism of this compound. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, further emphasizing its role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Studies have shown that this compound is efficiently transported and distributed within cells, where it exerts its pharmacological effects . The compound’s ability to interact with specific transporters and binding proteins facilitates its localization and accumulation in target tissues, enhancing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in mitochondria, where it regulates mitochondrial autophagy and maintains mitochondrial function . Additionally, this compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for the compound’s therapeutic effects.

准备方法

绞股蓝皂苷S 可以通过多种提取和纯化技术从绞股蓝中分离得到。 一种常用的方法是使用水或水性低级脂肪醇提取植物材料,然后用非离子吸附树脂处理 . 然后用低级脂肪醇洗脱吸附的物质,并使用氧化铝进一步纯化 . 酶促生物转化是制备绞股蓝皂苷的另一种有前景的方法,它具有高底物特异性和稳定性、低副产物水平和高产率的优点 .

化学反应分析

绞股蓝皂苷S 会经历各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用试剂和具体条件,但它们通常涉及对糖苷部分或苷元结构的修饰 .

科学研究应用

相似化合物的比较

属性

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBFCAALKKNCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80321-69-3 | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)

![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)